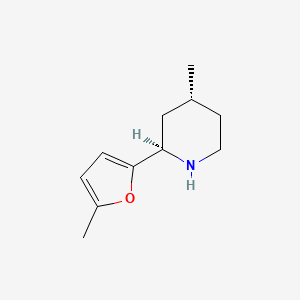

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine

Description

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine (CAS: 1354951-95-3) is a chiral piperidine derivative featuring a 5-methylfuran-2-yl substituent at the 2-position and a methyl group at the 4-position of the piperidine ring. Its stereochemistry (2R,4R) is critical for molecular interactions, particularly in biological systems. The compound’s furan moiety contributes to its lipophilicity, while the piperidine core provides structural rigidity.

Properties

IUPAC Name |

(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCIJPMQUFXFGX-PSASIEDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a furan ring that also contains a methyl group. Its molecular formula is , and it is characterized by the following structural features:

- Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.

- Furan Ring : A five-membered aromatic ring with oxygen, contributing to the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.

- Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways related to disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of both methyl groups enhances stability and interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit certain inflammatory enzymes, which may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

- In vitro Studies : Various derivatives of piperidine have shown significant inhibitory activity against enzymes like dihydrofolate reductase (DHFR), with IC50 values ranging from 13.70 µM to 47.30 µM. These findings highlight the potential of piperidine derivatives in drug development .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in disease pathways. This supports its candidacy for further therapeutic exploration .

- Bioavailability Assessments : Preliminary studies indicate that compounds similar to this compound have acceptable bioavailability profiles when administered in vivo, suggesting potential for clinical application .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl groups on furan and piperidine rings | Antimicrobial, anti-inflammatory |

| 2-(5-Methylfuran-2-yl)piperidine | Lacks additional methyl on piperidine | Limited biological activity |

| 4-Methyl-2-(2-furyl)piperidine | Different substitution on furan | Varies; less studied |

Scientific Research Applications

Drug Development

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine has been explored for its potential as a lead compound in drug development. Its structural framework allows for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound have shown promise as inhibitors in various enzymatic pathways relevant to disease processes.

Antiviral Activity

Recent studies have indicated that compounds related to this compound may possess antiviral properties. For example, research on non-covalent inhibitors of SARS-CoV-2 has highlighted structural analogs that inhibit viral proteases critical for viral replication . The ability to modify the piperidine structure may lead to enhanced efficacy against emerging viral threats.

Neuropharmacology

The piperidine derivatives have been implicated in neuropharmacological studies due to their interactions with neurotransmitter systems. Compounds similar to this compound have been investigated for their potential effects on dopamine and serotonin receptors, which are crucial in the treatment of mood disorders and neurodegenerative diseases .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with desired biological activities . The synthesis methods often involve multi-step reactions that highlight its versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis routes, and biological relevance of (2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine with analogous compounds:

Key Comparative Insights

Stereochemical Influence

- The (2R,4R) configuration in the target compound and (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate highlights the role of stereochemistry in modulating molecular recognition. For instance, miglitol’s 2R,3R,4R,5S configuration is essential for binding to α-glucosidase .

Functional Group Impact

- Lipophilicity vs. Polarity : The 5-methylfuran group in the target compound enhances lipophilicity compared to miglitol’s polar triol groups, which improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.